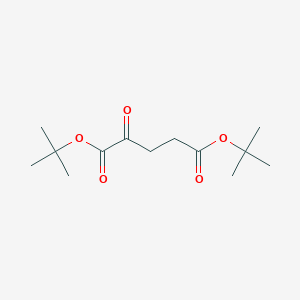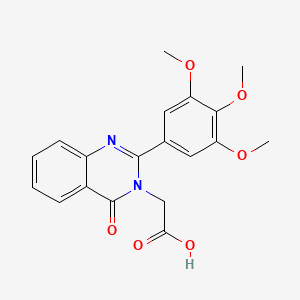![molecular formula C18H21NO B14415735 [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone CAS No. 82992-78-7](/img/structure/B14415735.png)
[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone is a chemical compound with the molecular formula C15H15NO. It is also known by other names such as Benzophenone, 4-(dimethylamino)- and p-Dimethylaminobenzophenone . This compound is characterized by the presence of a dimethylamino group and a propan-2-yl group attached to a phenyl ring, making it a derivative of benzophenone.
Métodos De Preparación
The synthesis of [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone typically involves the reaction of 4-dimethylaminobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Biology: It serves as a probe in fluorescence microscopy for studying cellular structures and dynamics.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone involves its ability to absorb light and generate reactive species such as free radicals. These reactive species can initiate polymerization reactions or induce cellular damage in photodynamic therapy. The molecular targets include cellular components like DNA and proteins, leading to their modification or degradation .
Comparación Con Compuestos Similares
Similar compounds to [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone include:
Benzophenone: Lacks the dimethylamino and propan-2-yl groups, making it less effective as a photoinitiator.
Michler’s ketone: Contains two dimethylamino groups, enhancing its photoinitiating properties but also increasing its toxicity.
4,4’-Bis(dimethylamino)benzophenone: Similar structure but with additional dimethylamino groups, used in similar applications but with different reactivity and properties.
Propiedades
Número CAS |
82992-78-7 |
|---|---|
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
[4-(dimethylamino)phenyl]-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C18H21NO/c1-13(2)14-5-7-15(8-6-14)18(20)16-9-11-17(12-10-16)19(3)4/h5-13H,1-4H3 |
Clave InChI |
ZPXAOBFFZOCCPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


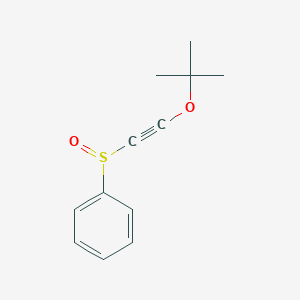


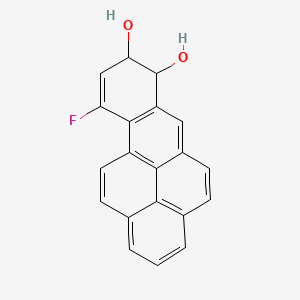

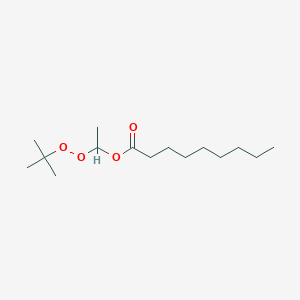
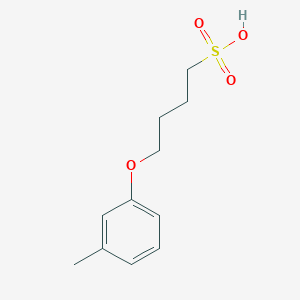
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)
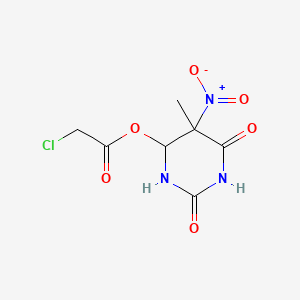
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
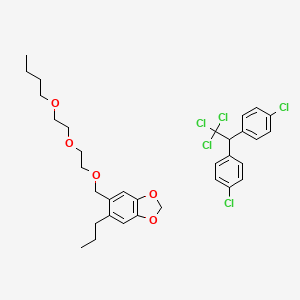
![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)
